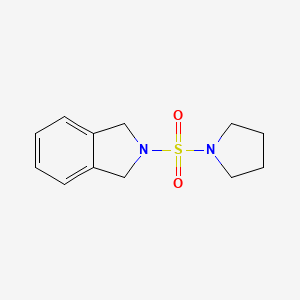![molecular formula C17H16F6N4O3 B6430019 3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097892-89-0](/img/structure/B6430019.png)
3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoroethyl group, a pyridine ring, a piperidin ring, and an imidazolidine-2,4-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various reagents. For example, trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoroethyl group, for example, would add a significant amount of electron-withdrawing character to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoroethyl group and the pyridine and piperidin rings. For instance, the trifluoromethyl group on the pyridine ring could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O3/c18-16(19,20)9-27-13(28)8-26(15(27)30)11-3-5-25(6-4-11)14(29)10-1-2-12(24-7-10)17(21,22)23/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPTZFJVVWVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6429936.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6429938.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429942.png)
![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)
![5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6429959.png)
![4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6429971.png)
![1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B6429984.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429993.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide](/img/structure/B6429994.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B6429997.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)